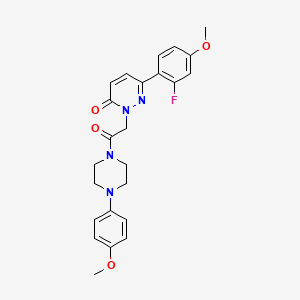

6-(2-fluoro-4-methoxyphenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

6-(2-fluoro-4-methoxyphenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a substituted phenyl ring at position 6 and a piperazine-containing side chain at position 2. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is pharmacologically significant due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The 2-fluoro-4-methoxyphenyl substituent introduces electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which modulate electronic properties and metabolic stability. This compound’s design aligns with strategies for optimizing CNS drug candidates, where piperazine derivatives are commonly employed for their pharmacokinetic and binding properties .

Properties

IUPAC Name |

6-(2-fluoro-4-methoxyphenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4/c1-32-18-5-3-17(4-6-18)27-11-13-28(14-12-27)24(31)16-29-23(30)10-9-22(26-29)20-8-7-19(33-2)15-21(20)25/h3-10,15H,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFZNNVLKHAJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(2-fluoro-4-methoxyphenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including insights into its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a pyridazine core, substituted with a fluorinated methoxyphenyl group and a piperazine moiety, which are known to influence biological interactions significantly.

- Acetylcholinesterase Inhibition :

- Antioxidant Activity :

- Antidepressant Effects :

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study investigating related compounds demonstrated significant neuroprotective effects in models of oxidative stress, suggesting that modifications in the piperazine structure can enhance this property. The study noted that compounds with methoxy substitutions showed improved efficacy compared to their non-substituted counterparts .

-

In Vitro Studies :

- In vitro assays have shown that derivatives similar to this compound possess significant inhibitory effects on AChE with IC50 values comparable to established AChE inhibitors. For instance, a related compound exhibited an IC50 of 0.39 µM against human AChE, indicating strong potential for therapeutic application .

- Animal Models :

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated using molecular formula. †Estimated via analogous compounds.

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Studies on analogous compounds () reveal that methoxy groups lower the HOMO-LUMO gap, enhancing electron-donating capacity and stability. This aligns with the target compound’s design for reduced oxidative metabolism .

- Crystallography: SHELX software () has been pivotal in resolving pyridazinone derivatives’ crystal structures, confirming planar pyridazinone cores and gauche conformations in piperazine side chains. Such data guide SAR studies for optimizing steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.